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molecular formula C7H4FNO4 B3121729 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde CAS No. 2923-99-1

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

Cat. No. B3121729
M. Wt: 185.11 g/mol
InChI Key: PPXUVXCYQWPGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174974B2

Procedure details

To a flask with 3-fluoro-2-hydroxybenzaldehyde (5.00 g, 35.7 mmol) in acetic acid (10 mL, 175 mmol), was added nitric acid (conc., 10 mL, 244 mmol) at 0° C. The mixture was stirred 0° C. for 30 min, quenched with ice, extracted with EtOAc (3×30 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated to give 17C (5.457 g, 29.5 mmol, 83% yield) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(O)(=O)C.[N+:15]([O-])([OH:17])=[O:16]>>[F:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[C:8]([N+:15]([O-:17])=[O:16])[CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(C=O)C=C(C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.5 mmol
AMOUNT: MASS 5.457 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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